

Application Note: Modular Synthesis of 1-Decyl-2-thiourea via Isothiocyanate Intermediate

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Compound of Interest

Compound Name: 1-Decyl-2-thiourea

CAS No.: 24827-74-5

Cat. No.: B1302675

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Abstract & Application Context

This application note details a robust, two-stage protocol for the synthesis of **1-Decyl-2-thiourea** (

-decylthiourea) utilizing decylamine and carbon disulfide ().

While the direct reaction of primary amines with

typically yields symmetrical thioureas (

) due to thermal decomposition, the synthesis of mono-substituted thioureas requires a controlled stepwise approach. This protocol employs a Tosyl Chloride (TsCl)-mediated desulfurization strategy to generate a reactive decyl isothiocyanate intermediate, which is subsequently trapped with ammonia to yield the target mono-substituted thiourea.

Key Applications:

- Medicinal Chemistry: Synthesis of thiourea-based peptidomimetics and viral inhibitors.
- Material Science: Preparation of corrosion inhibitors and vulcanization accelerators.
- SAR Studies: Modular installation of thiourea pharmacophores.

Chemical Strategy & Mechanism

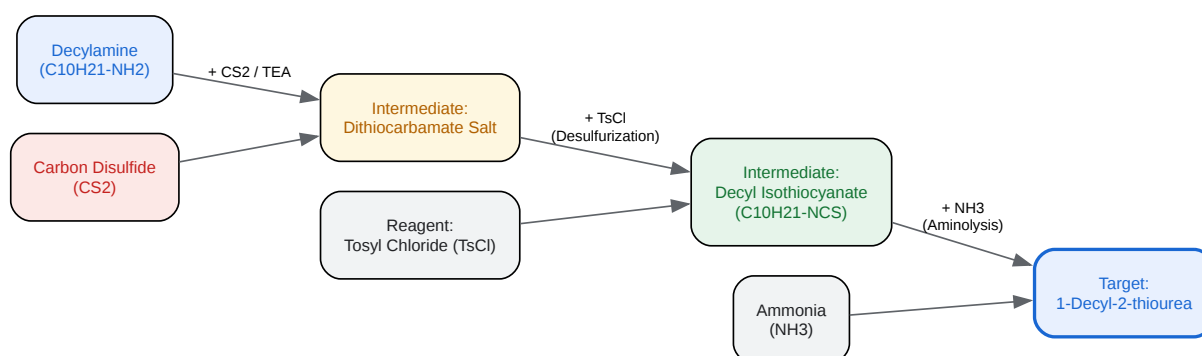
The synthesis operates on a "Capture-Activate-Release" mechanism. Direct mixing of amine and

yields a dithiocarbamate salt.^{[1][2][3][4][5]} To prevent this salt from condensing into a symmetrical thiourea, we activate it with

-Toluenesulfonyl chloride (TsCl). This promotes the elimination of the sulfur moiety to form the isothiocyanate (

), which is then subjected to nucleophilic attack by ammonia.

Reaction Scheme (DOT Visualization)



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Figure 1: Stepwise mechanistic pathway preventing symmetrical dimerization.

Safety Protocol: Handling Carbon Disulfide

CRITICAL WARNING: Carbon disulfide (

) is a neurotoxin and an extreme fire hazard.

Hazard Class	Specification	Control Measure
Flammability	Flash Point: -30°C	Use only in a spark-proof fume hood. Remove all hot plates/heating mantles. Use water baths or oil baths only.
Auto-ignition	100°C (Very Low)	Do not allow vapors to contact steam lines or hot light bulbs.
Toxicity	Neurotoxic (CNS)	Double-glove (Nitrile + Laminate). Use a full-face shield.
Reactivity	Reacts with alkali metals	Avoid contact with sodium/potassium metals or azides.

Experimental Protocol

Phase A: Synthesis of Decyl Isothiocyanate

This phase converts the amine to the isothiocyanate (NCS) using the Wong & Dolman method (J. Org. Chem, 2007).[3][6][7]

Reagents & Stoichiometry:

Reagent	MW (g/mol)	Equiv.	Quantity (Example)
Decylamine	157.30	1.0	1.57 g (10 mmol)

| Carbon Disulfide (

) | 76.14 | 5.0 | 3.0 mL (Excess) | | Triethylamine (TEA) | 101.19 | 2.0 | 2.8 mL (20 mmol) | |

-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.1 | 2.10 g (11 mmol) | | THF (Solvent) | - | - | 20 mL

|

Step-by-Step Procedure:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Purge with
.
- Dithiocarbamate Formation: Dissolve Decylamine (10 mmol) and TEA (20 mmol) in THF (20 mL). Cool to 0°C (ice bath).
- Addition: Add

dropwise over 10 minutes. The solution will turn yellow/orange, indicating dithiocarbamate formation. Stir for 30 minutes at 0°C.
- Desulfurization: Dissolve TsCl (11 mmol) in minimal THF (5 mL). Add this solution dropwise to the reaction mixture at 0°C.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. A precipitate (Triethylammonium tosylate) will form.
- Workup:
 - Add 1N HCl (30 mL) to quench and remove excess amine/TEA.
 - Extract with Diethyl Ether (

mL).
 - Wash organic layer with Brine, dry over

, and concentrate in vacuo.
 - Checkpoint: The residue is crude Decyl Isothiocyanate (pungent smell). Can be used directly in Phase B.

Phase B: Conversion to 1-Decyl-2-thiourea

This phase converts the isothiocyanate to the mono-substituted thiourea.

Reagents:

Reagent	Equiv.	Conditions
Crude Decyl Isothiocyanate	1.0	From Phase A

| Ammonia (

in MeOH) | 5.0 | Excess to prevent dimerization |

Step-by-Step Procedure:

- Dissolution: Dissolve the crude isothiocyanate in Methanol (10 mL).
- Aminolysis: Add
Ammonia in Methanol (excess) at 0°C.
- Stirring: Seal the vessel and stir at RT for 4–6 hours. Monitoring by TLC (Hexane:EtOAc) should show the disappearance of the non-polar NCS spot and appearance of a polar spot.
- Isolation:
 - Concentrate the solvent under reduced pressure.
 - The residue is the crude thiourea.
- Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (DCM
5% MeOH/DCM).

Analytical Validation

To confirm the identity of **1-Decyl-2-thiourea**, ensure the following spectral characteristics are met:

- Physical State: White crystalline solid.
- IR Spectroscopy:

- : Strong stretch (broad).
- : stretch characteristic of thioureas.
- : Absence of strong peak (confirms consumption of Isothiocyanate).
- ¹H NMR (DMSO-d₆):
 - (t, 3H, terminal).
 - (m, bulk chain).
 - (q, 2H,).
 - (broad s, and). Note: Thiourea protons are exchangeable and broad.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield in Phase A	Incomplete dithiocarbamate formation	Increase equivalents and ensure vigorous stirring at 0°C before adding TsCl.
Symmetrical Urea Byproduct	Thermal decomposition	Keep reaction temperature strictly below 30°C during Phase A.
Oily Product (Phase B)	Residual solvent or impurities	Recrystallize from cold Hexane/Ethanol. Thioureas can be difficult to crystallize if impure.
Residual Pungent Odor	Unreacted Isothiocyanate	Treat crude product with more ammonia or wash with dilute acid.

References

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